molecular formula C14H11F3O2 B6372412 3-Methyl-5-(3-trifluoromethoxyphenyl)phenol CAS No. 1261949-46-5

3-Methyl-5-(3-trifluoromethoxyphenyl)phenol

Cat. No.: B6372412
CAS No.: 1261949-46-5
M. Wt: 268.23 g/mol
InChI Key: IEDACEBQQOIVHD-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-trifluoromethoxyphenyl)phenol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methyl-substituted phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(3-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-5-(3-trifluoromethoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenol: Similar in structure but lacks the methyl group on the phenol ring.

    3-Methoxy-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a phenol group.

    2-Methyl-5-oxo-4-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: A more complex structure with additional functional groups.

Uniqueness

3-Methyl-5-(3-trifluoromethoxyphenyl)phenol is unique due to the presence of both a trifluoromethoxy group and a methyl-substituted phenol, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-methyl-5-[3-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-9-5-11(7-12(18)6-9)10-3-2-4-13(8-10)19-14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDACEBQQOIVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684012
Record name 5-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-46-5
Record name 5-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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